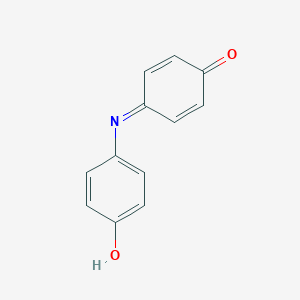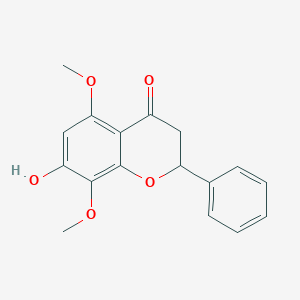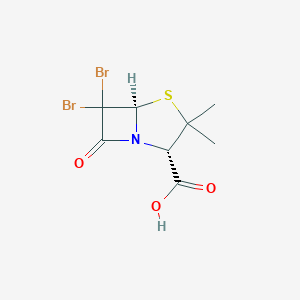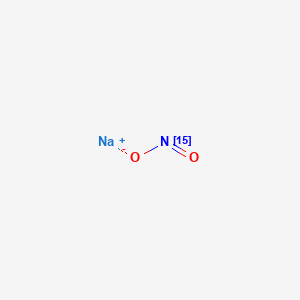
5-(4-(4-(5-シアノ-1H-インドール-3-イル)ブチル)ピペラジン-1-イル)ベンゾフラン-2-カルボン酸
概要
説明
ビラゾドンカルボン酸は、主として主要なうつ病の治療に使用される化合物であるビラゾドンの誘導体です。 ビラゾドンカルボン酸は化学的には5-(4-(4-(5-シアノ-1H-インドール-3-イル)ブチル)ピペラジン-1-イル)ベンゾフラン-2-カルボン酸として特定されています
2. 製法
合成経路と反応条件: ビラゾドンカルボン酸の合成は通常、5-シアノインドールと5-ニトロベンゾフラン-2-カルボキサミドから始まる複数のステップを伴います 。このプロセスには以下が含まれます。
5-シアノインドールと4-クロロブタノイルクロリドの反応: イソブチルアルミニウムクロリドを触媒として、中間体のクロリドを形成します。
中間体の還元: 2-(メトキシエトキシ)アルミニウムヒドリドを使用して、3-(4-クロロブチル)-1H-インドール-5-カルボニトリルを得ます。
5-ニトロベンゾフラン-2-カルボキサミドの還元: パラジウム炭素を用いた水素化により、続いてビス(2-クロロエチル)アミンと反応させて、5-(ピペラジン-1-イル)ベンゾフラン-2-カルボキサミドを形成します。
求核置換: 中間体と炭酸カリウムをジメチルホルムアミド中で反応させることにより、最終的にビラゾドンカルボン酸が生成されます.
工業的製造方法: 工業的製造では、より効率的で環境に優しい合成経路が開発されました。 これは、4-シアノアニリンと5-ブロモ-2-ヒドロキシベンズアルデヒドを出発物質として使用し、全体的な収率と純度を高めています .
3. 化学反応の分析
ビラゾドンカルボン酸は、以下を含むさまざまな化学反応を起こします。
一般的な試薬と条件:
酸化: 二クロム酸カリウムと硫酸。
還元: パラジウム炭素による水素化。
置換: ジメチルホルムアミド中の炭酸カリウム.
主要な生成物: これらの反応から生成される主要な生成物には、ビラゾドンカルボン酸を生成するためにさらに処理されるさまざまな中間体が含まれます .
科学的研究の応用
ビラゾドンカルボン酸は、科学研究においていくつかの応用があります。
作用機序
ビラゾドンカルボン酸は、主にセロトニン受容体との相互作用によってその効果を発揮します。 それは、5-ヒドロキシトリプタミン受容体1Aにおける部分的アゴニストとして作用し、中枢神経系におけるセロトニンの再取り込みを阻害します 。 この二重のメカニズムは脳内のセロトニンレベルを高め、その抗うつ効果に貢献しています .
6. 類似の化合物との比較
ビラゾドンカルボン酸は、以下のような他の類似の化合物と比較することができます。
ビラゾドン: 主に抗うつ剤として使用される親化合物.
独自性: ビラゾドンカルボン酸は、その構造の複雑さと、セロトニン再取り込み阻害とセロトニン受容体における部分的アゴニズムを組み合わせた二重の作用機序により、独自です .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of vilazodone carboxylic acid typically involves multiple steps, starting from 5-cyanoindole and 5-nitrobenzofuran-2-carboxamide . The process includes:
Reaction of 5-cyanoindole with 4-chlorobutanoyl chloride: under catalysis by isobutyl-aluminum chloride to form an intermediate chloride.
Reduction of the intermediate: using 2-(methoxyethoxy)aluminum hydride to obtain 3-(4-chlorobutyl)-1H-indole-5-carbonitrile.
Reduction of 5-nitrobenzofuran-2-carboxamide: via hydrogenation with palladium on carbon, followed by reaction with bis(2-chloroethyl)amine to form 5-(piperazin-1-yl)benzofuran-2-carboxamide.
Nucleophilic substitution: of the intermediates with potassium carbonate in dimethylformamide to finally yield vilazodone carboxylic acid.
Industrial Production Methods: For industrial production, a more efficient and environmentally friendly synthetic route has been developed. This involves the use of 4-cyanoaniline and 5-bromo-2-hydroxybenzaldehyde as starting materials, resulting in a higher overall yield and purity .
化学反応の分析
Vilazodone carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium dichromate in the presence of sulfuric acid.
Reduction: Reduction reactions can be carried out using hydrogenation with palladium on carbon.
Substitution: Nucleophilic substitution reactions are common, particularly involving the piperazine ring.
Common Reagents and Conditions:
Oxidation: Potassium dichromate and sulfuric acid.
Reduction: Palladium on carbon for hydrogenation.
Substitution: Potassium carbonate in dimethylformamide.
Major Products: The major products formed from these reactions include various intermediates that are further processed to yield vilazodone carboxylic acid .
類似化合物との比較
Vilazodone carboxylic acid can be compared with other similar compounds such as:
Vilazodone: The parent compound, primarily used as an antidepressant.
Sertraline: Another selective serotonin reuptake inhibitor with a different chemical structure but similar therapeutic effects.
Fluoxetine: A well-known selective serotonin reuptake inhibitor with a different mechanism of action and side effect profile.
Uniqueness: Vilazodone carboxylic acid is unique due to its structural complexity and dual mechanism of action, which combines serotonin reuptake inhibition with partial agonism at serotonin receptors .
特性
IUPAC Name |
5-[4-[4-(5-cyano-1H-indol-3-yl)butyl]piperazin-1-yl]-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O3/c27-16-18-4-6-23-22(13-18)19(17-28-23)3-1-2-8-29-9-11-30(12-10-29)21-5-7-24-20(14-21)15-25(33-24)26(31)32/h4-7,13-15,17,28H,1-3,8-12H2,(H,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSXUEYFLDNUILS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCC2=CNC3=C2C=C(C=C3)C#N)C4=CC5=C(C=C4)OC(=C5)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70458579 | |
| Record name | 5-{4-[4-(5-Cyano-1H-indol-3-yl)butyl]piperazin-1-yl}-1-benzofuran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70458579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163521-19-5 | |
| Record name | 5-(4-(4-(5-Cyano-1H-indol-3-yl)butyl)-1-piperazinyl)-2-benzofurancarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163521195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-{4-[4-(5-Cyano-1H-indol-3-yl)butyl]piperazin-1-yl}-1-benzofuran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70458579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VILAZODONE CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93K783WZV4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The initial synthetic route for 5-(4-(4-(5-cyano-1H-indol-3-yl)butyl)piperazin-1-yl)benzofuran-2-carboxylic acid faced difficulties in synthesizing the key intermediate, 3-(4'-chlorobutyryl)-5-cyano-indole. This involved a two-step Friedel-Crafts acylation followed by reduction. [] This approach suffered from a low yield of 18.98% and required time-consuming silica gel column chromatography for purification after each step. []
ANone: The research team implemented several modifications to enhance the synthesis:
- Protecting Group Introduction: They introduced a tosyl protecting group to 5-cyanoindole, forming 1-tosyl-1H-indole-5-carbonitrile. []
- Modified Reaction Sequence: This tosylated indole underwent a reaction with 4-chlorobutyryl chloride in the presence of anhydrous aluminum chloride. [] This generated 3-(4'-chlorobutanoyl)-1-tosyl-1H-indole-5-carbonitrile.
- Efficient Reduction: Sodium borohydride (NaBH4) in trifluoroacetic acid (TFA) was employed to reduce the carbonyl group in 3-(4'-chlorobutanoyl)-1-tosyl-1H-indole-5-carbonitrile. []
- Direct Coupling & Deprotection: The resulting intermediate directly reacted with 5-piperazinyl benzofuran-2-carboxylate hydrochloride, followed by deprotection and esterolysis, to yield the final product. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Methyl-4-[[5-[[[2-(1-methyl-2-pyrrolidinyl)ethyl]amino]sulfonyl]-2-propoxybenzoyl]amino]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B113428.png)












